3-(4-Boc-piperazin-1-yl-methyl)-5-trifluoromethylaniline
Overview
Description
3-(4-Boc-piperazin-1-yl-methyl)-5-trifluoromethylaniline is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a trifluoromethyl group on an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Boc-piperazin-1-yl-methyl)-5-trifluoromethylaniline typically involves a multi-step process. One common method is the Mannich reaction, where a piperazine derivative reacts with formaldehyde and an aniline derivative. The Boc group is introduced to protect the piperazine nitrogen during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Boc-piperazin-1-yl-methyl)-5-trifluoromethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, revealing the free amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce the free amine derivative.
Scientific Research Applications
3-(4-Boc-piperazin-1-yl-methyl)-5-trifluoromethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Boc-piperazin-1-yl-methyl)-5-trifluoromethylaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The Boc group can be removed under physiological conditions, revealing the active piperazine moiety that interacts with the target.
Comparison with Similar Compounds
Similar Compounds
3-(4-Boc-piperazin-1-yl-methyl)-5-fluoroaniline: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
2-[(4-Boc-piperazin-1-yl)methyl]benzoic acid: Contains a benzoic acid moiety instead of an aniline ring.
Uniqueness
The presence of the trifluoromethyl group in 3-(4-Boc-piperazin-1-yl-methyl)-5-trifluoromethylaniline imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Properties
IUPAC Name |
tert-butyl 4-[[3-amino-5-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N3O2/c1-16(2,3)25-15(24)23-6-4-22(5-7-23)11-12-8-13(17(18,19)20)10-14(21)9-12/h8-10H,4-7,11,21H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYDSZRWGHGZRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC(=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620823 | |
Record name | tert-Butyl 4-{[3-amino-5-(trifluoromethyl)phenyl]methyl}piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442846-59-5 | |
Record name | tert-Butyl 4-{[3-amino-5-(trifluoromethyl)phenyl]methyl}piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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